Carbonate Precursor Reduces Li/Ni Cation Disorder by 1.1 Percentage Points and Suppresses Early-Cycle Capacity Fade vs. Hydroxide Precursor for LiNi₀.₅Mn₀.₅O₂
In a direct head-to-head comparison, LiNi₀.₅Mn₀.₅O₂ synthesized from a nickel-manganese carbonate precursor exhibits only 7.8% Li/Ni exchange (cation disorder), whereas the same cathode material prepared from a hydroxide precursor shows 8.9% Li/Ni exchange [1]. The hydroxide-derived material also suffers an 11.3% capacity loss within the first 10 cycles, driven by phase separation of Ni(OH)₂ and Mn(OH)₂ during precursor precipitation [1]. The carbonate precursor forms a single homogeneous phase at pH 8.5, enabling uniform transition metal distribution that translates directly into a reversible capacity of approximately 182 mAh g⁻¹ at 14 mA g⁻¹ between 2.5–4.8 V [1].
| Evidence Dimension | Li/Ni cation disorder (antisite defect concentration) in final LiNi₀.₅Mn₀.₅O₂ cathode |
|---|---|
| Target Compound Data | 7.8% Li/Ni exchange; 182 mAh g⁻¹ reversible capacity at 14 mA g⁻¹, 2.5–4.8 V |
| Comparator Or Baseline | Hydroxide precursor-derived LiNi₀.₅Mn₀.₅O₂: 8.9% Li/Ni exchange; 11.3% capacity loss in first 10 cycles |
| Quantified Difference | 1.1 percentage-point reduction in Li/Ni disorder; elimination of severe early-cycle fade (11.3% → minimal loss) |
| Conditions | Carbonate co-precipitation at pH 8.5 vs. hydroxide precipitation under identical experimental conditions; XRD with Rietveld refinement; galvanostatic cycling at 14 mA g⁻¹, 2.5–4.8 V |
Why This Matters
Lower cation disorder directly correlates with higher reversible capacity and better structural stability upon cycling, making carbonate-derived cathodes a scientifically justified choice over hydroxide-derived alternatives when consistent long-term performance is a procurement criterion.
- [1] Lian F, Axmann P, Stinner C, Liu QG, Wohlfahrt-Mehrens M. Comparative study of the preparation and electrochemical performance of LiNi₁/₂Mn₁/₂O₂ electrode material for rechargeable lithium batteries. Journal of Applied Electrochemistry, 2008, 38, 613–617. View Source
